molecular formula C17H20N4O B2861952 N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-6-methylpyrazine-2-carboxamide CAS No. 2415463-23-7

N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-6-methylpyrazine-2-carboxamide

Cat. No. B2861952
CAS RN: 2415463-23-7
M. Wt: 296.374
InChI Key: QTKDZSMXLXPFOP-UHFFFAOYSA-N
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Description

N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-6-methylpyrazine-2-carboxamide, commonly referred to as EMD 386088, is a chemical compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

EMD 386088 acts as a selective dopamine D1 receptor agonist, which means that it binds to and activates dopamine D1 receptors in the brain. This activation leads to an increase in the levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a role in various cellular processes.
Biochemical and Physiological Effects:
EMD 386088 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on motor function and dopaminergic neurons in Parkinson's disease, EMD 386088 has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using EMD 386088 in lab experiments is its selectivity for dopamine D1 receptors, which allows for more targeted research. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on EMD 386088. One area of interest is its potential use in the treatment of other neurological disorders, such as Huntington's disease and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of EMD 386088 and its potential use in cancer treatment.

Synthesis Methods

EMD 386088 can be synthesized through a multi-step process involving the reaction of 2-ethyl-3,4-dihydro-1H-isoquinoline-5-carboxylic acid with 6-methyl-2-chloropyrazine. The resulting compound is then converted to EMD 386088 through a series of additional reactions, including amidation and reduction.

Scientific Research Applications

EMD 386088 has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a treatment for neurological disorders, such as Parkinson's disease. Research has shown that EMD 386088 can improve motor function and reduce the loss of dopaminergic neurons in animal models of Parkinson's disease.
EMD 386088 has also been studied for its potential use in the treatment of cancer. Research has shown that EMD 386088 can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-6-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-3-21-8-7-14-13(11-21)5-4-6-15(14)20-17(22)16-10-18-9-12(2)19-16/h4-6,9-10H,3,7-8,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKDZSMXLXPFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C=CC=C2NC(=O)C3=NC(=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-6-methylpyrazine-2-carboxamide

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